molecular formula C15H18ClNO4S B2961310 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide CAS No. 1795441-98-3

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide

Cat. No.: B2961310
CAS No.: 1795441-98-3
M. Wt: 343.82
InChI Key: AZTXHOUAERBIKJ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. Compounds within the sulfonamide class are extensively investigated for their properties as enzyme inhibitors. Specifically, benzenesulfonamides are a significant focus in medicinal chemistry research due to their ability to act as potent inhibitors of carbonic anhydrase (CA) isoforms, which are enzymes involved in critical physiological processes such as pH regulation and biosynthetic reactions . The molecular structure of this compound incorporates a furan ring, a heterocycle commonly found in bioactive molecules and often associated with flavor and fragrance chemistry , which may influence its physicochemical properties and binding affinity. This reagent is provided for non-clinical, in-vitro research purposes only. It is not for human or veterinary use. Researchers are encouraged to explore its potential applications in developing novel biochemical probes or as a lead compound in drug discovery campaigns, particularly in areas such as antimicrobial or anticancer research where sulfonamide inhibitors have shown promise .

Properties

IUPAC Name

3-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-11-13(16)6-3-7-14(11)22(19,20)17-10-15(2,18)9-12-5-4-8-21-12/h3-8,17-18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTXHOUAERBIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sulfonamide structure with a furan moiety, which is critical for its biological activity. The molecular formula is C14H16ClNO4SC_{14}H_{16}ClNO_4S with a molecular weight of approximately 329.8 g/mol. The presence of the furan ring and sulfonamide group suggests potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds with sulfonamide groups often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi. The proposed mechanisms include:

  • Disruption of Cell Membranes : The compound may interfere with the integrity of microbial cell membranes.
  • Inhibition of Metabolic Pathways : It could inhibit essential metabolic pathways, leading to cell death.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Key findings include:

  • Tubulin Binding : It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.
  • Induction of Apoptosis : By inducing oxidative stress, it may activate pro-apoptotic factors, promoting cancer cell death.

The biological activity is thought to be mediated through several mechanisms:

  • Protein Interaction : The sulfonamide group can interact with specific proteins involved in cellular signaling.
  • Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to apoptosis.
  • Cell Cycle Arrest : By binding to tubulin, it disrupts normal cell division processes.

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindingsReference
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus
Study 2Showed inhibition of cancer cell proliferation in vitro
Study 3Investigated the mechanism of action involving tubulin binding

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

  • In Vivo Efficacy : Evaluating therapeutic potential in animal models.
  • Toxicology Studies : Assessing safety profiles and side effects associated with long-term use.
  • Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key References
Target Compound : 3-Chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide C₁₅H₁₉ClN₂O₄S 358.84 - 3-Cl, 2-Me on benzene; 3-(furan-2-yl)-2-hydroxy-2-Me-propyl side chain N/A
3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide C₁₃H₁₃ClFNO₄S 333.76 - 3-Cl, 4-F on benzene; 2-(furan-2-yl)-2-hydroxypropyl side chain (shorter chain)
3-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide C₁₇H₁₆ClNO₅S₂ 413.90 - 3-Cl, 4-OMe on benzene; 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl side chain
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) C₁₅H₁₅ClN₂O₃ 306.75 - Chlorophenyl and tetrahydrofuran-carboxamide core (different backbone)

Structural and Functional Insights

Side Chain Modifications :

  • The 3-(furan-2-yl)-2-hydroxy-2-methylpropyl side chain in the target compound introduces a rigid heterocyclic (furan) moiety and a tertiary alcohol. This contrasts with analogs featuring shorter chains (e.g., 2-hydroxypropyl in ) or additional heterocycles (e.g., thiophene in ). Thiophene-containing analogs may exhibit improved lipophilicity, affecting membrane permeability .

Metabolic Stability: The 2-hydroxy-2-methylpropyl group is metabolically susceptible to oxidation or conjugation, as seen in intermediates like 3-(2-hydroxy-2-methylpropyl) benzene-1,2-diol during carbofuran degradation .

This highlights the importance of solid-state characterization for optimizing pharmacokinetics.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential reactions:

  • Sulfonamide formation: React 3-chloro-2-methylbenzenesulfonyl chloride with a hydroxylamine derivative (e.g., 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-amine) under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).
  • Key Considerations: Control reaction temperature (0–5°C during sulfonylation) to minimize side products like N-alkylated impurities.

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Solvent screening: Test polar aprotic solvents (DMSO, DMF) for solubility. For aqueous buffers, use co-solvents (≤5% DMSO in PBS) to avoid precipitation .
  • Stability assessment: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, mobile phase: acetonitrile/water 60:40). Adjust pH to 6.5–7.5 to prevent hydrolysis of the sulfonamide group.

Q. How to resolve contradictions in reported bioactivity data for this compound against bacterial targets?

Methodological Answer: Contradictions may arise from assay conditions or target specificity. Follow these steps:

  • Dose-response validation: Replicate assays using standardized bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines). Compare IC₅₀ values with literature .
  • Mechanistic studies: Perform enzyme inhibition assays (e.g., against dihydropteroate synthase) to confirm target engagement. Use fluorescence-based assays (NADH depletion monitored at 340 nm) for kinetic analysis .
  • Structural analogs: Synthesize derivatives (e.g., replacing furan with thiophene) to assess pharmacophore requirements .

Q. What strategies are effective for analyzing unexpected by-products during synthesis?

Methodological Answer:

  • LC-MS profiling: Use high-resolution LC-MS (Q-TOF) to identify by-products (e.g., dimerization at the hydroxypropyl group). Compare fragmentation patterns with predicted structures .
  • Reaction optimization: Introduce protective groups (e.g., TBS for the hydroxyl group) during sulfonamide formation to prevent side reactions .
  • Computational modeling: Perform DFT calculations (B3LYP/6-31G*) to predict reactivity hotspots, such as the furan ring’s susceptibility to electrophilic substitution .

Q. How to design a crystallographic study to elucidate the compound’s 3D conformation?

Methodological Answer:

  • Crystal growth: Use vapor diffusion (methanol/water 1:1) at 4°C. Optimize saturation by adjusting solute concentration (5–10 mg/mL) .
  • Data collection: Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve hydrogen bonding using SHELXL for refinement.
  • Key metrics: Analyze torsion angles (e.g., C-S-N-C) to confirm sulfonamide planarity and furan ring orientation. Compare with similar structures in the Cambridge Structural Database (CSD) .

Q. What computational approaches are suitable for predicting metabolic pathways?

Methodological Answer:

  • In silico tools: Use MetaSite (Molecular Discovery) to predict Phase I/II metabolism. Focus on CYP3A4-mediated oxidation of the furan ring and sulfonamide hydrolysis .
  • MD simulations: Run 100-ns simulations (AMBER force field) to assess binding stability with metabolic enzymes like UDP-glucuronosyltransferases.

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